2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAULOGOZCZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690642-33-2 | |
| Record name | 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-chloromethylimidazo[1,2-a]pyridine with appropriate methylating agents under controlled conditions . The reaction conditions often involve the use of catalysts such as copper or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium selenocarboxylates and other nucleophiles, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Oxidation Reactions: Oxidized imidazo[1,2-a]pyrimidine derivatives.
Reduction Reactions: Reduced imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Agents
Research indicates that derivatives of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine exhibit significant potential as anticancer agents. These compounds can interact with targets involved in tumor growth and proliferation. For instance, studies have shown that modifications to the structure can enhance binding affinities to cancer-related enzymes or receptors, leading to increased efficacy against specific cancer types .
Case Study:
A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Anti-inflammatory Drugs
The anti-inflammatory properties of this compound are attributed to its ability to inhibit specific enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that certain derivatives can significantly suppress COX-2 activity, which is implicated in inflammatory processes .
Data Table: Inhibition of COX-2 Activity
| Compound | IC50 Value (μmol) | Reference |
|---|---|---|
| Derivative A | 0.04 ± 0.09 | |
| Derivative B | 0.04 ± 0.02 | |
| Celecoxib (Standard) | 0.04 ± 0.01 |
These findings suggest that derivatives of this compound could serve as effective anti-inflammatory agents in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Antiviral Activity
Recent studies have explored the potential of this compound in combating viral infections. Notably, derivatives have been investigated for their ability to inhibit SARS-CoV-2 entry into human cells by targeting the ACE2 receptor and spike protein interactions. Molecular docking studies revealed promising binding affinities for these compounds, suggesting their potential use as antiviral therapeutics .
Case Study:
A study synthesized a new series of imidazo[1,2-a]pyrimidine derivatives that showed significant binding affinities (-9.1 kcal/mol) to the ACE2 receptor compared to known inhibitors. This suggests a possible pathway for developing effective treatments against COVID-19 .
Synthesis and Derivative Development
The synthesis of this compound involves various methods that enable the introduction of different nucleophiles to create a library of derivatives with tailored biological activities. The ability to modify the chloromethyl group facilitates the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to analogs based on heterocyclic core variations and substituent patterns (Table 1):
Physicochemical Properties
- Solubility : The hydrochloride form of the target compound improves water solubility compared to neutral analogs like 2-(Chloromethyl)-imidazo[1,2-a]pyridine .
- Stability : Aromaticity of the imidazo[1,2-a]pyrimidine core contributes to thermal stability, whereas triazolo derivatives may exhibit lower stability due to ring strain .
Biological Activity
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its unique structural features, including imidazole and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. The presence of a chloromethyl group at the 2-position and two methyl groups at the 5 and 7 positions enhances its reactivity and biological profile.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a fused ring system that contributes to its biological properties. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites on biomolecules such as DNA and proteins, which is crucial for its biological activity.
The mechanism of action involves interaction with specific molecular targets. The chloromethyl group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activities. This property is significant in drug development, where modifications can lead to improved efficacy against specific diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit various bacterial strains. For instance, compounds within this class have demonstrated effectiveness against Gram-positive bacteria and mycobacterial strains .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research indicates that modifications to the structure can significantly influence its ability to inhibit enzymes like COX-2, which plays a critical role in inflammatory processes. Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Chloromethyl at position 2 | Anti-inflammatory (COX-2 inhibition) | 0.04 |
| Compound B | Methyl groups at positions 5 and 7 | Antimicrobial (against S. aureus) | <1 |
| Compound C | Various nucleophiles substituted | Antitumor activity | Varies |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited submicromolar activity against resistant strains, highlighting the potential for developing new antimicrobial agents from this class .
- Anti-inflammatory Research : In vivo studies demonstrated that derivatives with electron-releasing substituents significantly reduced inflammation in animal models. These compounds were effective in suppressing COX-2 and iNOS mRNA expressions, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine?
The compound can be synthesized via two primary routes using 2-aminopyrimidine as a precursor:
- Route 1 : Reaction with ethylene halohydrin (bromo or chloro), followed by treatment with thionyl chloride to introduce the chloromethyl group.
- Route 2 : Reaction with 1,2-dibromoethane, followed by sequential treatment with sodium hydroxide and hydrobromic acid to form the dihydroimidazopyrimidine intermediate, which is subsequently functionalized . Key Considerations : Route 1 offers higher regioselectivity, while Route 2 may require optimization of reaction time and temperature to minimize byproducts.
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Spectroscopy : IR and NMR (¹H/¹³C) are critical for confirming the chloromethyl group and methyl substituents. For example, the chloromethyl proton resonates at δ ~4.5 ppm in ¹H NMR, while methyl groups appear as singlets at δ ~2.3 ppm .
- Crystallography : Single-crystal X-ray diffraction reveals planar imidazo[1,2-a]pyrimidine cores with bond angles and distances consistent with aromaticity. For derivatives, intermolecular interactions (e.g., π-stacking) are often analyzed to predict solubility .
Q. What is the pharmacological significance of imidazo[1,2-a]pyrimidine derivatives?
Imidazo[1,2-a]pyrimidines exhibit diverse biological activities, including anxiolytic , cardiovascular , and antimicrobial properties. For example:
- Derivatives with electron-withdrawing groups (e.g., chloro, cyano) show enhanced binding to GABA receptors, relevant for neuroleptic applications .
- Structural analogs have been screened for cytotoxicity against cancer cell lines, requiring MTT assays and flow cytometry to validate mechanisms .
Advanced Research Questions
Q. How can selenoester derivatives of this compound mitigate mercury(II) chloride toxicity?
Selenoester derivatives (e.g., phenyl/4-tolyl selenoesters) react with HgCl₂ to form bis(imidazopyrimidinyl)selenides or diselenides, sequestering mercury ions. Methodological Steps :
- Synthesize selenoesters via in situ sodium selenocarboxylate reactions in water/ethanol .
- Characterize Hg complexes using mass spectrometry and X-ray crystallography.
- Validate detoxification efficacy in vitro (e.g., cell viability assays with HgCl₂-exposed models) .
Q. What strategies optimize the synthesis of imidazo[1,2-a]pyrimidine derivatives for COX-2 inhibition?
- Structural Modifications : Introduce bulky substituents (e.g., benzo[4,5]imidazo[1,2-a]pyrimidine) to enhance selectivity for COX-2 over COX-1.
- Docking Studies : Use software like AutoDock to predict binding affinities to COX-2 active sites.
- In Vitro Testing : Measure IC₅₀ values via enzyme immunoassays (EIAs) and validate selectivity ratios .
Q. How do reaction conditions influence the formation of bis(imidazopyrimidinyl)selenides with HgCl₂?
- Solvent Effects : Reactions in ethanol favor 4-chlorophenyl/2-thienyl selenoester formation, while water stabilizes phenyl/4-tolyl derivatives.
- Stoichiometry : A 2:1 molar ratio (selenoester:HgCl₂) promotes bis-complex formation.
- Characterization : Monitor reaction progress via TLC and isolate products using column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
